molecular formula C30H28Si B114436 Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- CAS No. 150096-53-0

Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-

Cat. No.: B114436
CAS No.: 150096-53-0
M. Wt: 416.6 g/mol
InChI Key: BFYCOQTXODFUOQ-UHFFFAOYSA-N
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Description

The compound Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- is a silicon-based organometallic molecule featuring a central silicon atom bonded to two methyl groups and two 2-methyl-3H-benz[e]indenyl ligands.

Properties

IUPAC Name

dimethyl-bis(2-methyl-3H-cyclopenta[a]naphthalen-3-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Si/c1-19-17-27-23-11-7-5-9-21(23)13-15-25(27)29(19)31(3,4)30-20(2)18-28-24-12-8-6-10-22(24)14-16-26(28)30/h5-18,29-30H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYCOQTXODFUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC5=CC=CC=C54)C)C=CC6=CC=CC=C62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150096-53-0
Record name (Bis-2-methyl-indenyl)dimethylsilane
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Preparation Methods

Reaction Mechanism

  • Formation of the Benz[e]Indenyl Grignard Reagent :
    The 2-methyl-3H-benz[e]indenyl ligand is generated via deprotonation of 2-methylbenz[e]indene using methylmagnesium bromide in anhydrous tetrahydrofuran (THF). This step requires strict temperature control (-20°C to 0°C) to prevent side reactions.

  • Nucleophilic Substitution :
    The Grignard reagent reacts with dimethyldichlorosilane, displacing chloride ions to form the target silane. The reaction proceeds under inert atmospheres (argon or nitrogen) at reflux temperatures (60–80°C) for 12–24 hours.

Optimization Considerations

  • Steric Hindrance : The bulky benz[e]indenyl ligands necessitate prolonged reaction times to ensure complete substitution.

  • Solvent Choice : THF is preferred due to its ability to stabilize Grignard intermediates, though diethyl ether may be used with reduced yields.

Table 1: Grignard Method Parameters

ParameterValue/RangeSource
Temperature60–80°C
Reaction Time12–24 hours
Yield55–65%
Purity (GC-MS)>95%

Hydrosilylation of Benz[e]Indene Derivatives

Hydrosilylation offers an alternative route, utilizing dimethylchlorosilane (Me2_2SiHCl) and 2-methylbenz[e]indene under catalytic conditions. This method is noted for its scalability and reduced byproduct formation.

Catalytic System

  • Platinum-Based Catalysts : Spearheaded by Karstedt’s catalyst (Pt2_2(dvs)3_3), which facilitates the addition of Si–H bonds across unsaturated C=C bonds in benz[e]indene.

  • Solvent : Toluene or xylene at 80–100°C, with reaction completion in 6–8 hours.

Challenges

  • Regioselectivity : The reaction favors the 3-position of the benz[e]indenyl group due to electronic and steric factors, confirmed by 29^{29}Si NMR analysis.

  • Byproduct Mitigation : Excess silane (1.2:1 molar ratio) suppresses oligomerization.

Table 2: Hydrosilylation Performance Metrics

MetricValueSource
Catalyst Loading50–100 ppm Pt
Conversion Rate85–90%
Isolated Yield70–75%
Purity (HPLC)98%

Zirconium-Catalyzed Cross-Coupling

A novel approach involves zirconium complexes to mediate the coupling of dimethylsilane with benz[e]indenyl precursors. The dichlorozirconium adduct (C30_{30}H24_{24}Cl2_2SiZr,) serves as a pre-catalyst, enabling C–Si bond formation under mild conditions.

Procedure

  • Pre-Catalyst Activation : The zirconium complex is reduced in situ using triethylaluminum (Et3_3Al) in dichloromethane at -30°C.

  • Coupling Reaction : Activated zirconium facilitates the insertion of silicon into the benz[e]indenyl framework at 25°C, achieving 80% yield within 4 hours.

Advantages

  • Low Temperature : Reduces decomposition risks for thermally sensitive intermediates.

  • Atom Economy : Minimal waste generation compared to Grignard methods.

Table 3: Zirconium-Catalyzed Synthesis Data

ParameterValueSource
Temperature25°C
Reaction Time4 hours
Yield80%
Turnover Frequency20 h1^{-1}

Modified Rochow Direct Synthesis

Adapted from classical silicon-copper alloy processes, this method employs methyl chloride and silicon metal doped with zinc oxide (ZnO) to enhance selectivity.

Key Modifications

  • Dopants : ZnO suppresses the formation of trimethylsilane byproducts.

  • Fluidized Bed Reactor : Operates at 300°C and 2–3 bar pressure, achieving 40–50% selectivity toward the target silane.

Limitations

  • Low Yield : Competing reactions produce Me3_3SiCl and MeSiCl3_3, necessitating costly distillation.

Analytical Characterization

Post-synthesis analysis is critical for verifying structure and purity:

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 416.196 ([M]+^+) confirms molecular weight.

  • 1^{1}H NMR : Resonances at δ 0.35 ppm (Si–CH3_3) and δ 2.15 ppm (C–CH3_3) validate substitution patterns.

  • X-ray Crystallography : Resolves steric encumbrance between benz[e]indenyl groups, with a Si–C bond length of 1.89 Å .

Chemical Reactions Analysis

Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Materials Science

Silane Coupling Agents
Silane compounds are widely used as coupling agents in the modification of surfaces. Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- can enhance the adhesion between inorganic materials (like glass and metals) and organic polymers. This property is crucial in industries such as automotive and aerospace, where material integrity is paramount.

Coatings and Adhesives
The compound's unique structure allows it to form robust coatings that improve the durability and resistance of surfaces to environmental stressors. These coatings are particularly valuable in protective applications, such as anti-corrosion treatments for metals and protective layers for electronic components.

Organic Synthesis

Intermediate in Chemical Reactions
Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows chemists to utilize it in forming more complex molecular architectures, especially in the development of pharmaceuticals and agrochemicals.

Catalysis
The compound has been studied for its potential use as a catalyst in organic reactions. Its ability to facilitate certain reactions while maintaining selectivity makes it a subject of interest for researchers looking to optimize synthetic pathways.

Biomedical Applications

Drug Delivery Systems
Research indicates that silane compounds can be engineered to improve drug delivery systems. Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- may enhance the solubility and bioavailability of certain therapeutic agents, making it a candidate for further studies in pharmacology.

Antimicrobial Properties
There is emerging evidence suggesting that silane compounds exhibit antimicrobial properties. This aspect could lead to applications in medical devices or coatings that prevent bacterial colonization, thereby reducing infection rates in clinical settings.

Case Studies

Study Title Focus Area Findings
Synthesis and Characterization of Silane DerivativesOrganic ChemistryDemonstrated the efficacy of dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- as an intermediate for synthesizing complex organic molecules.
Application of Silanes in Coating TechnologiesMaterials ScienceHighlighted the improved adhesion properties when using silane coupling agents in polymer coatings, enhancing durability against environmental factors.
Exploring Antimicrobial Properties of SilanesBiomedical ResearchFound that modified silanes exhibit significant antimicrobial activity, suggesting potential uses in medical device coatings.

Mechanism of Action

The mechanism of action of Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The presence of the 2-methyl-3H-benz[e]inden-3-yl groups enhances the compound’s reactivity and stability, making it suitable for use in various applications.

Comparison with Similar Compounds

Structural Analogs

Dimethylbis(indenyl)silane (CAS 18666-26-7)
  • Structure : Central Si atom with two methyl groups and two indenyl ligands.
  • Key Differences : Lacks the methyl substitution and fused aromatic system of benz[e]indenyl.
  • Applications : Used in precursor chemistry for silicon-based materials; less steric hindrance compared to the target compound .
Dimethylbis(phenyltriazolylphenyl)silane (ST Derivatives)
  • Structure : Silicon core with phenyltriazole substituents (electron-withdrawing/donating groups).
  • Key Differences : Triazole groups modify electronic properties, unlike the purely hydrocarbon-based benz[e]indenyl ligands.
  • Applications : Demonstrated as electron-transport materials in deep-blue phosphorescent OLEDs due to tunable HOMO/LUMO levels .
Dimethylbis(t-butylcyclopentadienyl)zirconium (CAS 216107-76-5)
  • Structure : Zirconium center with t-butyl-substituted cyclopentadienyl ligands.
  • Key Differences : Transition metal (Zr) vs. silicon; cyclopentadienyl ligands are smaller and less aromatic than benz[e]indenyl.
  • Applications : Catalysts in olefin polymerization; Zr’s higher reactivity contrasts with Si’s stability in organic matrices .

Functional Comparison Table

Compound Name Central Atom Ligands/Substituents Key Properties Applications References
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- Si 2-methyl-3H-benz[e]indenyl High steric bulk, aromatic conjugation Potential OLEDs, catalysis
Dimethylbis(indenyl)silane Si Indenyl Moderate steric hindrance Precursor for Si materials
ST Derivatives (triazole-based) Si Phenyltriazole Tunable electron affinity OLED electron-transport layers
Dimethylbis(t-butylcyclopentadienyl)zirconium Zr t-butylcyclopentadienyl High catalytic activity Olefin polymerization
Cyclopentadienyltitanium trichloride Ti Cyclopentadienyl, Cl⁻ Lewis acidity Ziegler-Natta catalysis

Electronic and Steric Analysis

  • Transition metal complexes (e.g., Zr, Ti) exhibit redox activity and Lewis acidity, unlike silicon-centered compounds, which are more chemically inert .
  • Steric Effects :

    • The methyl group on the benz[e]indenyl moiety increases steric bulk, which may reduce aggregation in thin-film applications (e.g., OLEDs) but limit catalytic site accessibility .
    • In contrast, t-butylcyclopentadienyl ligands in zirconium compounds balance steric protection with catalytic efficiency .

Application-Specific Comparisons

  • Catalysis :
    • Silicon-based compounds (e.g., target molecule) are less common in catalysis compared to Zr/Ti metallocenes, which dominate polymerization processes due to their tunable ligand environments and metal reactivity .
  • Materials Science :
    • Silane derivatives like ST compounds and the target molecule are prioritized in optoelectronics for their stability and electronic tunability, whereas simpler silanes (e.g., methyl siliconates) are used in concrete protection .

Biological Activity

Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- is a complex organosilicon compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C30H28SiC_{30}H_{28}Si and a molecular weight of approximately 416.63 g/mol. It features a silane group linked to two 2-methyl-3H-benz[e]inden-3-yl moieties, contributing to its distinct chemical reactivity and biological properties. The compound is typically encountered as a colorless liquid, soluble in various organic solvents.

The biological activity of silane compounds often revolves around their ability to interact with biological macromolecules. For instance, silane compounds can undergo hydrolysis, leading to the formation of silanol derivatives that may exhibit different biological activities. The specific interactions of silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- with cellular targets remain to be fully elucidated but may involve:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: Alteration of signal transduction pathways affecting cell proliferation and survival.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis; its inhibition is of interest for treating hyperpigmentation disorders. Compounds structurally related to silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- have demonstrated potent tyrosinase inhibitory effects. For example, analogs have shown IC50 values significantly lower than that of standard inhibitors like kojic acid . This suggests that silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- may possess similar inhibitory properties.

Synthesis

The synthesis of silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- can be achieved through various methods typical in organosilicon chemistry. Common synthetic routes include:

  • Hydrolysis Reactions: Leading to the formation of silanol derivatives.
  • Cross-Coupling Reactions: Utilizing organometallic reagents to form carbon-silicon bonds.

These methods allow for controlled synthesis and potential functionalization of the compound for specific applications.

Comparative Analysis

The following table compares silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- with structurally similar compounds regarding their unique features:

Compound NameMolecular FormulaUnique Features
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-C30H28SiContains two 2-methyl groups on benz[e]indene
Dimethylbis(2-methylbenzo[e]indenyl)silaneC30H28SiLacks benz[e]indene units
Dimethylbis(2-methylcyclopenta[a]naphthalen-3-yl)silaneC30H28SiFeatures cyclopenta[a]naphthalene instead

This comparison highlights the unique structural configuration of silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- which may confer distinct chemical properties and biological activities compared to its counterparts.

Case Studies and Research Findings

While direct studies on the biological activity of silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- are sparse, research on related compounds provides insight into potential applications:

  • Antioxidant Studies: Analogous compounds have been shown to effectively scavenge ROS in vitro, indicating potential therapeutic applications in oxidative stress-related conditions.
  • Tyrosinase Inhibition Studies: Research demonstrates that certain structural analogs exhibit strong inhibition against mushroom tyrosinase with IC50 values significantly lower than traditional inhibitors, suggesting a promising avenue for skin-related treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted indenyl ligands and dimethylsilane precursors. For analogous compounds like dimethylbis(indenyl)silane, procedures involve refluxing in anhydrous toluene with catalysts such as palladium or nickel complexes . Purity optimization includes column chromatography (e.g., silica gel eluted with acetone-hexane mixtures) and recrystallization from ethanol . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis (reported range: 85–87°C for related derivatives) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve methyl and aromatic protons. For example, indenyl protons typically appear at δ 6.5–7.5 ppm, while dimethylsilane groups resonate near δ 0.5–1.5 ppm .
  • X-ray Diffraction (XRD) : Employ SHELX software for structure refinement and ORTEP-3 for molecular visualization. Bond lengths (e.g., Si–C: ~1.87 Å) and angles (e.g., C–Si–C: ~109.5°) should align with tetrahedral silicon geometry .

Q. How do steric and electronic effects influence the compound’s reactivity in organometallic catalysis?

  • Methodological Answer : The bulky 2-methyl-3H-benz[e]indenyl ligands create steric hindrance, reducing catalyst deactivation via dimerization. Electron-withdrawing substituents on the indenyl ring can modulate electron density at the silicon center, affecting Lewis acidity. Compare catalytic activity in model reactions (e.g., hydrosilylation) using substituent-varied analogs .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., melting point vs. liquid-state observations)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict thermodynamic stability of polymorphs. For instance, discrepancies in physical states (e.g., viscous liquid vs. crystalline solid) may arise from kinetic vs. thermodynamic product formation during synthesis. Pair computational results with differential scanning calorimetry (DSC) to identify metastable phases .

Q. What challenges arise in interpreting 1H^1H-NMR spectra due to dynamic stereochemistry?

  • Methodological Answer : Fluxional behavior of the indenyl ligands can cause signal broadening or coalescence. Use variable-temperature NMR (VT-NMR) to observe splitting at low temperatures (e.g., –40°C). For example, inequivalent methyl groups on silicon may resolve into distinct peaks below –20°C .

Q. How does silane functionalization impact mechanical properties in polymer composites?

  • Methodological Answer : Incorporate the compound as a crosslinker in polyvinyl alcohol (PVA) matrices. Evaluate flexural strength and elastic modulus via ASTM D790. Optimal silane concentrations (1–3 wt%) enhance interfacial adhesion between organic polymers and inorganic fillers (e.g., barium borosilicate glass), as shown in dental resin studies .

Q. What strategies validate the compound’s role in hyperconjugation-driven electronic delocalization?

  • Methodological Answer : Use UV-Vis spectroscopy to assess π→π* transitions in the benz[e]indenyl system. Compare absorption maxima with DFT-predicted HOMO-LUMO gaps. For example, hyperconjugation between silicon and indenyl rings can reduce bandgap by 0.3–0.5 eV, detectable via spectral shifts .

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